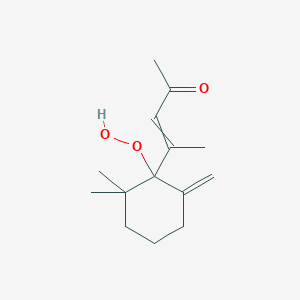
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione (FPOP) is a chemical compound that has gained significant attention in scientific research. It is a derivative of the well-known compound, 2,4-thiazolidinedione, which has been used in the treatment of type 2 diabetes. FPOP has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been used in various scientific research applications due to its unique properties. It has been used as a probe to study protein structure and dynamics using mass spectrometry. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can selectively modify solvent-exposed amino acid residues in proteins, allowing for the identification of protein-protein interactions, ligand binding sites, and conformational changes. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used in the study of protein-ligand interactions, protein folding, and stability.
Wirkmechanismus
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione modifies proteins by adding a fluorine atom to solvent-exposed amino acid residues through a radical mechanism. The fluorine atom can then be detected using mass spectrometry, allowing for the identification of the modified residues. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione selectively modifies residues that are exposed to solvent, providing a snapshot of the protein's conformational state in solution.
Biochemical and Physiological Effects
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has been shown to have minimal effects on protein function and stability. It has been used to study the conformational changes in proteins upon ligand binding, protein-protein interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has also been used to study the conformational changes in proteins associated with diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione in scientific research has several advantages. It is a simple and efficient method for studying protein structure and dynamics, and it can be used in a wide range of applications. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is also a non-invasive probe that does not require the use of radioactive or toxic compounds. However, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has some limitations, including its selectivity for solvent-exposed residues, which limits its use in the study of membrane proteins and other proteins with buried residues.
Zukünftige Richtungen
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research. It can be used to study the conformational changes in proteins associated with diseases such as cancer, Alzheimer's, and Parkinson's. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can also be used to study the interactions between proteins and small molecules, providing insights into drug discovery and development. Additionally, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be used in the study of protein-protein interactions in large protein complexes, providing insights into the mechanisms of cellular processes.
Conclusion
In conclusion, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione is a chemical compound with significant potential in scientific research. It has been used as a probe to study protein structure and dynamics, protein-ligand interactions, and protein folding. 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has minimal effects on protein function and stability, making it a non-invasive probe that does not require the use of radioactive or toxic compounds. Despite its limitations, 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione has several potential future directions in scientific research, including the study of disease-associated conformational changes in proteins and the interactions between proteins and small molecules.
Synthesemethoden
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione can be synthesized using a simple and efficient method that involves the reaction of 3-fluoropropylamine with 5-methyloxazolidine-2,4-dione in the presence of a base. The reaction yields 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione as a white crystalline solid with a high purity level and good yield. The synthesis method has been optimized to produce high-quality 5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione, which is essential for its use in scientific research.
Eigenschaften
CAS-Nummer |
124315-50-0 |
|---|---|
Produktname |
5-(3-Fluoropropyl)-5-methyloxazolidine-2,4-dione |
Molekularformel |
C7H10FNO3 |
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
5-(3-fluoropropyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H10FNO3/c1-7(3-2-4-8)5(10)9-6(11)12-7/h2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
GMVPOZTZYFWLHF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)CCCF |
Kanonische SMILES |
CC1(C(=O)NC(=O)O1)CCCF |
Synonyme |
2,4-Oxazolidinedione,5-(3-fluoropropyl)-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



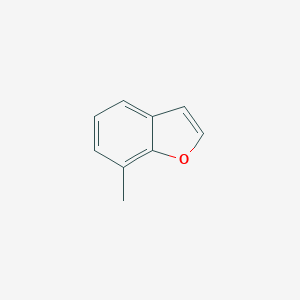
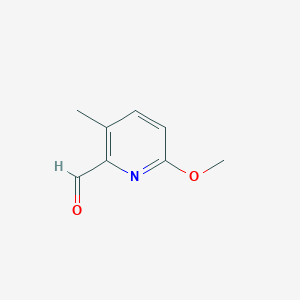
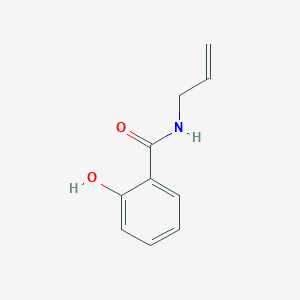
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
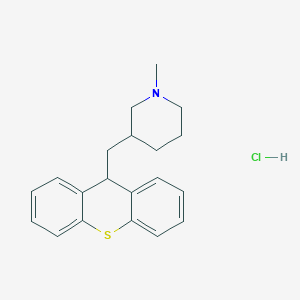
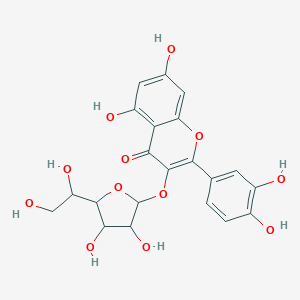
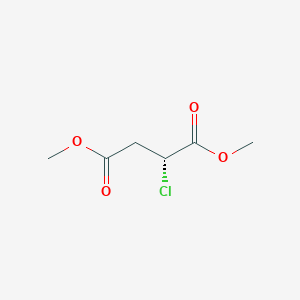
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)

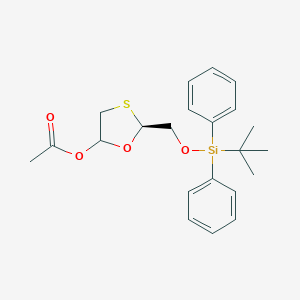
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
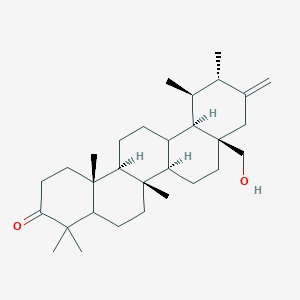
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
